molecular formula C21H23N3O B12916338 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline CAS No. 89707-38-0

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline

Cat. No.: B12916338
CAS No.: 89707-38-0
M. Wt: 333.4 g/mol
InChI Key: QFORZKLRZDXUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a phenyl group, a piperazine moiety, and an ethoxy linkage to the isoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenyl-substituted piperazine in the presence of ethoxy reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N2OC_{22}H_{24}N_2O. Its structure features an isoquinoline core substituted with a phenyl group and a piperazine moiety, which is known to enhance interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptosis-associated proteins such as cleaved caspase-3 and Bcl-2. The compound's ability to inhibit cell migration and colonization has also been documented, suggesting its potential use in cancer therapeutics .

Compound IC50 (μM) Cancer Cell Line Mechanism
1-Phenyl...24KKU-213Apoptosis induction, migration inhibition
Analog A18VariousCOX-2 inhibition

Neuropharmacological Effects

The compound has shown promise in modulating dopamine receptors, particularly D2 and D3 subtypes. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders. Agonist properties have been observed, indicating that it may enhance dopaminergic signaling .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial biofilms and interference with critical metabolic pathways in bacteria .

Activity MIC (μg/mL) Pathogen
Antibacterial5 - 10E. coli, B. subtilis
Antifungal62.5C. albicans

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine moiety enhances binding affinity to neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study demonstrated that a derivative with structural similarities significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing cell migration .
  • Another investigation reported that a structurally analogous compound showed enhanced neuroprotective effects in models of Parkinson's disease by modulating dopaminergic signaling pathways .

Properties

CAS No.

89707-38-0

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-phenyl-3-(2-piperazin-1-ylethoxy)isoquinoline

InChI

InChI=1S/C21H23N3O/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(23-21)25-15-14-24-12-10-22-11-13-24/h1-9,16,22H,10-15H2

InChI Key

QFORZKLRZDXUCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.